molecular formula C5H6F3N3O2S2 B1488592 2-amino-N-(2,2,2-trifluoroethyl)thiazole-5-sulfonamide CAS No. 2098119-75-4

2-amino-N-(2,2,2-trifluoroethyl)thiazole-5-sulfonamide

Cat. No. B1488592
CAS RN: 2098119-75-4
M. Wt: 261.3 g/mol
InChI Key: UFWJRKPYEUCGGP-UHFFFAOYSA-N
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Description

2-amino-N-(2,2,2-trifluoroethyl)thiazole-5-sulfonamide is a compound that contains a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom . It is a derivative of 2-aminothiazole, which is a precursor to sulfathiazole, a type of sulfa drug . This compound is used as a reactant in the synthesis of isoxazoline indolizine amides .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research in the field of medicinal chemistry . These compounds have been synthesized for their potential therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Molecular Structure Analysis

The molecular formula of this compound is C4H7F3N2O . Its molecular weight is 156.11 g/mol . The InChI string representation of its structure is InChI=1S/C4H7F3N2O/c5-4(6,7)2-9-3(10)1-8/h1-2,8H2,(H,9,10) .


Chemical Reactions Analysis

This compound is a key intermediate in the synthesis of fluralaner, a new broad-spectrum veterinary insecticide . Flurellana is an isoxazoline insecticide, which acts by interfering with gamma-aminobutyric acid (GABA) gated chloride ion channels .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 156.11 g/mol, a XLogP3-AA of -0.3, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, a rotatable bond count of 2, an exact mass of 156.05104734 g/mol, a monoisotopic mass of 156.05104734 g/mol, a topological polar surface area of 55.1 Ų, a heavy atom count of 10, a formal charge of 0, and a complexity of 122 .

Scientific Research Applications

Synthesis and Enzyme Inhibition

  • Carbonic Anhydrase Inhibition : A study by Abdoli et al. (2017) focused on synthesizing benzo[d]thiazole-5- and 6-sulfonamides, including derivatives of 2-amino-N-(2,2,2-trifluoroethyl)thiazole-5-sulfonamide, and testing their inhibition of human carbonic anhydrase isoforms. This research is significant in the field of enzyme inhibition and could have applications in drug design (Abdoli et al., 2017).

Antibacterial and Antiviral Activity

  • Antibacterial Properties : Rafiee Pour et al. (2019) synthesized novel sulfonamides containing a 2-amino-1,3-thiazole fragment and evaluated their antibacterial activity against S. aureus and E. coli, highlighting potential uses in combating bacterial infections (Rafiee Pour et al., 2019).
  • Antiviral Applications : Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showing potential anti-tobacco mosaic virus activity. This suggests possible applications in the development of antiviral agents (Chen et al., 2010).

Drug Synthesis and Evaluation

  • Synthesis of Drug Derivatives : Gadad et al. (2008) synthesized 2-trifluoromethyl/sulfonamido-5,6-diaryl substituted imidazo[2,1-b]-1,3,4-thiadiazole derivatives, showing cyclooxygenase-2 inhibitory activity. This study showcases the use of the chemical in synthesizing drug derivatives with potential anti-inflammatory properties (Gadad et al., 2008).

Spectrometric Analysis

  • Spectrometric Determination : Vladescu et al. (2002) investigated the spectrometric determination of sulfonamides, including this compound, in aqueous solutions. This is relevant for analytical chemistry applications, particularly in the quality control of pharmaceuticals (Vladescu et al., 2002).

Applications in Dye Synthesis

  • Dye Synthesis for Textile Industry : Gaffer et al. (2016) synthesized biologically active disperse dyes containing a sulfonamide thiazole moiety for dyeing polyester fabrics. This highlights the application of this chemical in the textile industry (Gaffer et al., 2016).

Future Directions

The future directions of research on 2-amino-N-(2,2,2-trifluoroethyl)thiazole-5-sulfonamide and its derivatives could involve further exploration of their therapeutic potential, given their wide range of reported biological activities . Additionally, more research could be conducted to better understand their mechanism of action and to optimize their synthesis for potential industrial applications .

properties

IUPAC Name

2-amino-N-(2,2,2-trifluoroethyl)-1,3-thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3O2S2/c6-5(7,8)2-11-15(12,13)3-1-10-4(9)14-3/h1,11H,2H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWJRKPYEUCGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)S(=O)(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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